molecular formula C6H4BrClFN B2532173 2-Bromo-3-chloro-6-fluoroaniline CAS No. 1694842-86-8

2-Bromo-3-chloro-6-fluoroaniline

Cat. No.: B2532173
CAS No.: 1694842-86-8
M. Wt: 224.46
InChI Key: ZLKOKBHTDCXTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-6-fluoroaniline is a synthetic organic compound with the molecular formula C6H4BrClFN and a molecular weight of 224.46 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrClFN/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 . This indicates the presence of a bromine atom at position 2, a chlorine atom at position 3, and a fluorine atom at position 6 on the aniline ring.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 224.46 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Crystal Structure Insights

The crystal and molecular structure of compounds closely related to 2-Bromo-3-chloro-6-fluoroaniline have been determined, showcasing the role of halogen...halogen interactions and classical intra- and intermolecular hydrogen bonds in the crystal structure. These insights are crucial for understanding the molecular packing, stability, and potential interactions of halogenated anilines in various applications, including material science and pharmaceutical research (Betz, 2015).

Photochemical Behavior

The study on the photochemical behavior of 2-halogenoanilines, including compounds similar to this compound, reveals the formation of various photoproducts in aqueous solutions. This research provides valuable information for environmental scientists and engineers on the fate of halogenated compounds in water bodies and potential photodegradation pathways (Othmen & Boule, 2000).

Halogen-rich Intermediates for Synthesis

Compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, related to this compound, are highlighted as valuable building blocks in medicinal chemistry. Such halogen-rich intermediates are crucial for synthesizing pentasubstituted pyridines with desired functionalities, underlining the importance of halogenated anilines in drug discovery and development (Wu et al., 2022).

Conformational Analysis

The conformational analysis of 2-halocyclohexanones provides insights into the effects of halogen substituents on molecular conformation. Understanding these effects is essential for designing molecules with specific properties and behaviors, relevant to pharmaceuticals and materials science (Yoshinaga et al., 2002).

Synthesis of Halogenated Biphenyls

The synthesis of 4-Bromo-2-fluorobiphenyl via a one-pot method using 4-bromo-2-fluoroaniline bromate highlights the potential of halogenated anilines in synthesizing complex biphenyl structures. This research is significant for chemical synthesis and industrial applications, where biphenyl compounds are used in electronics, pharmaceuticals, and other fields (Li Yong-qiang, 2012).

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluoroaniline is not specified in the available resources. Anilines, in general, are known to participate in various chemical reactions due to the presence of the amino group, which can act as a nucleophile or base .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-bromo-3-chloro-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKOKBHTDCXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.